2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H20N2O6S2 and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications
Rhodium-Catalyzed Synthesis of Isoquinolines : Highly functionalized 4-bromo-1,2-dihydroisoquinolines have been synthesized from readily available precursors through a process that involves a bromonium ylide as a key intermediate. This method showcases the utility of such compounds in constructing complex chemical structures, which can be further functionalized for various applications (He et al., 2016).
Synthesis of Broad-Spectrum Antibacterial Agents : The synthesis of 2-sulfonylquinolones as key intermediates in the production of potent broad-spectrum antibacterial agents effective against resistant strains like MRSA has been reported. This underscores the role of such compounds in addressing critical healthcare challenges (Hashimoto et al., 2007).
Facile Metal-Free Synthesis of 3-Aminoisoquinolines : A metal-free, one-pot intramolecular transannulation method for the synthesis of 3-aminoisoquinolines from 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed. This approach demonstrates the versatility of these compounds in generating diverse molecular scaffolds with potential biological activities (Shang et al., 2020).
Potential Pharmacological Applications
Antioxidant Additives for Lubricating Oils : Certain quinazolinone derivatives have been evaluated as antioxidant and corrosion inhibitors for lubricating oils, highlighting the potential industrial applications of these compounds beyond biomedical research (Habib et al., 2014).
Inhibition of COX-2 Enzyme : Some novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives with para-sulfonamides groups have shown COX-2 inhibitory activity. This suggests potential therapeutic applications in the treatment of inflammation and related disorders (Hayun et al., 2012).
properties
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-27-17-7-6-16(21-19(22)9-11-28(21,23)24)12-18(17)29(25,26)20-10-8-14-4-2-3-5-15(14)13-20/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUOZYOCAPMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methoxyphenyl)isothiazolidin-3-one 1,1-dioxide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.